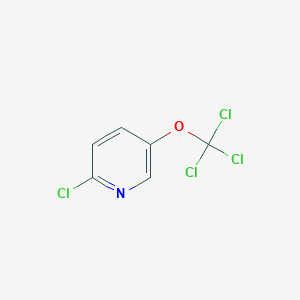

2-Chloro-5-(trichloromethoxy)pyridine

説明

Nomenclature and Structural Identification

2-Chloro-5-(trichloromethyl)pyridine is a halogenated pyridine derivative with systematic IUPAC name 2-chloro-5-(trichloromethyl)pyridine . Its molecular formula is C₆H₃Cl₄N , and it has a molecular weight of 230.91 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 69045-78-9 |

| Synonyms | 2-Chloro-5-trichloromethylpyridine, CCRIS 6430, DTXSID8075251 |

| SMILES Notation | ClC1=NC=C(C=C1)C(Cl)(Cl)Cl |

| InChI Key | NCMBQFDKWHROST-UHFFFAOYSA-N |

The structure consists of a pyridine ring substituted with a chlorine atom at position 2 and a trichloromethyl group (-CCl₃) at position 5. X-ray crystallography and NMR spectroscopy confirm the planar pyridine ring with distinct electronic effects from the electron-withdrawing substituents .

Historical Context and Discovery Timeline

The compound emerged in the late 20th century as an intermediate in agrochemical synthesis. Key milestones include:

- 1984 : First documented synthesis via chlorination of 3-methylpyridine, yielding 2-chloro-5-trichloromethylpyridine as a major product (Haga et al., Heterocycles) .

- 1980s–1990s : Industrial-scale production methods were patented, including vapor-phase chlorination at 300–450°C using ZSM-5 molecular sieves as catalysts .

- 2017 : A European patent (EP0013474B1) highlighted its role in synthesizing herbicidal compounds, reinforcing its commercial importance .

Its discovery paralleled advancements in selective chlorination techniques for pyridine derivatives, driven by demand for crop protection agents .

Classification Within Halogenated Pyridine Derivatives

2-Chloro-5-(trichloromethyl)pyridine belongs to the polychlorinated pyridine family, characterized by multiple chlorine substituents. Key subclasses and comparisons include:

| Feature | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |

|---|---|---|---|

| Substituents | -Cl, -CCl₃ | -Cl, -CF₃ | -Cl, -Cl, -CCl₃ |

| Molecular Weight (g/mol) | 230.91 | 181.54 | 265.86 |

| Applications | Herbicide intermediates | Pharmaceutical precursors | Nitrification inhibitors |

The trichloromethyl group enhances electrophilic reactivity , making it a precursor for fluorinated analogs (e.g., 2-chloro-5-trifluoromethylpyridine via halogen exchange) . Its regioselective synthesis distinguishes it from isomers like 2-chloro-3-trichloromethylpyridine, which exhibit different steric and electronic profiles .

特性

IUPAC Name |

2-chloro-5-(trichloromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSAWBIDWYQHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthetic Route via 3-Methylpyridine

This method involves four main stages, starting from 3-methylpyridine and proceeding through oxidation, chlorination, and initiation steps to yield 2-chloro-5-(trichloromethoxy)pyridine.

| Step | Reaction Description | Key Reagents / Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of N-oxygen-3-methylpyridine | 3-methylpyridine, glacial acetic acid (solvent), 60% hydrogen peroxide (oxidant) | 70–80 °C | 18–24 h | Molar ratio 1:1 to 1:1.5 (3-methylpyridine:H2O2) |

| 2 | Oriented chlorination to 2-chloro-5-methylpyridine | Benzoyl chloride (chlorinating agent) | Not specified | Not specified | Selective chlorination on N-oxygen-3-methylpyridine |

| 3 | Synthesis of this compound | Methyl ethyl ketone peroxide (initiator) | 140 °C | 20 h | Initiator amount ~5% of CMP mass |

| 4 | Refining and purification | Excess potassium fluoride (fluorinating agent), dimethyl sulfoxide (solvent), hexadecyl trimethyl ammonium bromide (phase transfer catalyst) | Not specified | Not specified | Halogen exchange fluoridation and rectification |

This method is noted for its gentle reaction conditions, high yield, and safety in operation. The reaction conditions are optimized to reduce side reactions and improve product purity.

One-Step Liquid-Phase Chlorination in Microreactor

An alternative and efficient approach uses a microreactor system for direct chlorination of 3-methylpyridine with chlorine gas in the presence of an organic solvent and initiator, enabling a one-step synthesis of this compound.

| Parameter | Description |

|---|---|

| Raw Material | 3-methylpyridine (3-picoline) |

| Chlorination Agent | Chlorine gas |

| Reactor Type | Microreactor with 10 plate series connection; microchannels 10–300 microns |

| Solvent | Saturated polychlorohydrocarbon |

| Initiator | Mixture of organic and inorganic initiators, 1–6% of 3-picoline mass |

| Temperature | 60–130 °C |

| Yield | 72–80% |

| Purification | High-vacuum distillation and recycling of chlorinated intermediates |

The microreactor design ensures excellent gas-liquid contact and heat exchange, allowing mild reaction conditions and reducing side reactions. The process includes separation and recycling of chlorinated intermediates to improve overall efficiency.

Chlorination via 3-Nitropyridine Intermediate and Tubular Reactor

This method involves preparing 3-nitropyridine first, followed by gas-phase chlorination in a tubular reactor under controlled temperature and light irradiation to yield this compound.

| Step | Description | Conditions |

|---|---|---|

| 1 | Preparation of 3-nitropyridine | Trifluoroacetic acid solvent, catalyst, 40–60 °C, dropwise addition of trimethylpyridine, light irradiation, chlorine gas |

| 2 | Chlorination in tubular reactor | Vaporized 3-nitropyridine mixed with chlorine, ferric chloride catalyst on reactor walls, continuous flow |

| 3 | Product recovery | Condensation and rectification to isolate this compound |

This continuous gas-phase chlorination process allows precise control of reaction parameters and efficient production of the target compound.

Industrial Gas-Phase Chlorination of β-Picoline

Industrial scale production often employs gas-phase chlorination of β-picoline (3-methylpyridine) at elevated temperatures (300–500 °C) in the presence of inert diluents such as nitrogen or haloalkanes.

| Parameter | Description |

|---|---|

| Raw Material | β-picoline |

| Chlorinating Agent | Chlorine gas |

| Temperature Range | 300–500 °C |

| Atmosphere | Inert diluent (nitrogen or haloalkanes) |

| Reaction Type | Gas-phase chlorination |

This method is suitable for large-scale production but requires high temperature and careful handling of chlorine gas.

Selective Chlorination to Derivatives

Additional chlorination of this compound can be performed in liquid phase with catalysts to produce derivatives such as 2,3-dichloro-5-(trichloromethoxy)pyridine.

| Parameter | Description |

|---|---|

| Starting Material | This compound (liquid at ~53 °C) |

| Chlorination Conditions | 60–180 °C, chlorine flow pressurized to ~15 psig |

| Monitoring | Periodic sampling and analysis |

| Product Recovery | Distillation, crystallization, or recrystallization |

This method allows selective substitution on the pyridine ring under controlled conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reactor Type | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Stepwise oxidation and chlorination | 3-methylpyridine | H2O2, benzoyl chloride, methyl ethyl ketone peroxide | Batch | 70–140 °C | High | Gentle conditions, multi-step |

| Microreactor one-step chlorination | 3-methylpyridine | Chlorine gas, organic solvent, initiator | Microreactor | 60–130 °C | 72–80% | Efficient gas-liquid contact |

| Tubular reactor via 3-nitropyridine | Trimethylpyridine | Chlorine gas, ferric chloride catalyst | Tubular reactor | 40–60 °C (intermediate), gas phase | Not specified | Continuous flow, light irradiation |

| Industrial gas phase chlorination | β-picoline | Chlorine gas, inert diluent | Gas phase reactor | 300–500 °C | Industrial scale | High temperature process |

| Selective liquid phase chlorination | This compound | Chlorine gas, catalyst | Batch | 60–180 °C | Not specified | For derivative synthesis |

Detailed Research Findings and Analysis

The stepwise method starting from 3-methylpyridine is favored for laboratory and pilot scale due to controlled reaction conditions and high selectivity. The use of benzoyl chloride as a chlorinating agent and methyl ethyl ketone peroxide as an initiator are key to obtaining the trichloromethoxy group with minimal side reactions.

Microreactor technology significantly improves reaction efficiency by enhancing gas-liquid mass transfer and heat dissipation, which is critical for handling chlorine gas reactions safely and effectively. The use of saturated polychlorohydrocarbon solvents and combined organic/inorganic initiators helps control radical chlorination pathways.

Continuous gas-phase chlorination using tubular reactors with ferric chloride catalysts and light irradiation provides a scalable and controlled approach to produce high-purity this compound, integrating modern flow chemistry principles.

Industrial chlorination at high temperatures is well established but requires stringent safety measures due to the use of chlorine gas and elevated temperatures. This method is less selective but suitable for mass production.

Selective further chlorination of the compound allows synthesis of related derivatives, expanding the utility of the base compound in agrochemical and pharmaceutical applications.

化学反応の分析

Types of Reactions

2-Chloro-5-(trichloromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine through electrochemical hydrodechlorination.

Common Reagents and Conditions

Chlorination: Benzoyl chloride is commonly used as a chlorinating agent.

Major Products

2-Chloro-5-methylpyridine: Formed through the reduction of this compound.

科学的研究の応用

2-Chloro-5-(trichloromethoxy)pyridine has several applications in scientific research:

Agriculture: It is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.

Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Chemical Research: It is utilized in the study of pyridine derivatives and their chemical properties.

作用機序

The mechanism of action of 2-Chloro-5-(trichloromethoxy)pyridine involves its interaction with specific molecular targets. In the case of its use as an intermediate in agrochemicals, it acts by inhibiting essential enzymes in pests, leading to their death. The exact molecular pathways depend on the specific application and the target organism .

類似化合物との比較

2-Chloro-5-(trifluoromethyl)pyridine

- Structure : Chlorine at position 2; trifluoromethyl (-CF₃) at position 4.

- Properties : Boiling point 172°C; liquid at room temperature . The -CF₃ group imparts high lipophilicity and metabolic stability, making it valuable in agrochemicals.

- Applications : Widely used in herbicides and fungicides. Global market value reached millions of USD due to its efficacy in crop protection .

- Synthesis : Produced via vapor-phase chlorination of 2-chloro-5-(trichloromethyl)pyridine .

2-Chloro-5-(chloromethyl)pyridine

- Structure : Chlorine at position 2; chloromethyl (-CH₂Cl) at position 5.

- Properties : Reactive due to the labile C-Cl bond in the chloromethyl group. Associated with significant toxicity, including skin irritation and respiratory hazards (e.g., reactive airways dysfunction syndrome) .

- Applications : Intermediate in herbicide synthesis (e.g., chlorfluazuron) .

- Synthesis : Derived from halogen exchange reactions or direct chlorination of pyridine precursors .

2-Chloro-5-methoxypyridine

- Structure : Chlorine at position 2; methoxy (-OCH₃) at position 5.

- Properties : The electron-donating methoxy group reduces electrophilicity compared to trichloromethoxy derivatives. Solid at room temperature (CAS: 101990-70-9) .

- Applications : Pharmaceutical intermediate, particularly in antimalarial and anticancer agents .

2,3,6-Trichloro-5-(trichloromethyl)pyridine

2-Chloro-5-iodo-3-trifluoromethylpyridine

- Structure : Chlorine at position 2; iodine and trifluoromethyl groups at positions 5 and 3, respectively.

- Properties : Melting point 99°C; crystalline powder. Iodine enhances susceptibility to nucleophilic substitution .

- Applications : Used in cross-coupling reactions for drug discovery .

Comparative Data Table

Key Differences and Trends

- Electron Effects : Trichloromethoxy (-O-CCl₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing stability in electrophilic reactions. Methoxy (-OCH₃) is electron-donating, reducing reactivity .

- Toxicity : Chloromethyl derivatives exhibit higher toxicity due to reactive intermediates, while trifluoromethyl compounds are generally safer .

- Market Value : 2-Chloro-5-(trifluoromethyl)pyridine dominates agrochemical markets, reflecting demand for fluorine-containing compounds .

生物活性

2-Chloro-5-(trichloromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structural features, including the presence of chlorine and trichloromethoxy groups, suggest potential biological activities that merit detailed investigation. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential applications.

This compound is characterized by its molecular formula and a molecular weight of 228.9 g/mol. The compound's structure is pivotal in determining its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trichloromethoxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets. Research indicates that such compounds can influence enzyme activity and signal transduction pathways, potentially leading to anti-inflammatory or antimicrobial effects.

Antimicrobial Properties

Studies have indicated that halogenated pyridines exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. For instance, similar compounds have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. This is hypothesized to occur through the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways, although detailed studies are still required to confirm these effects.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies have shown varying degrees of toxicity depending on dosage and exposure duration:

Case Studies

- Chronic Exposure in Rodents : In a two-year study involving dietary exposure to varying concentrations of the compound, male rats exhibited reduced body weight at high doses, while female rats showed an increased incidence of bile duct hyperplasia at lower doses .

- Developmental Toxicity : Pregnant rabbits were administered different dosages during gestation, revealing significant maternal weight gain depression at high doses but no clear developmental toxicity effects .

Applications in Agrochemicals

The compound has been utilized as a nitrification inhibitor in fertilizers, demonstrating efficacy in controlling nitrogen loss in soils. This application highlights its importance in agricultural practices aimed at enhancing crop yield while minimizing environmental impact.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(trichloromethoxy)pyridine?

- Methodological Answer : The synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. A validated approach includes:

N-Oxidation : Starting with 3-methylpyridine, form the N-oxide intermediate under controlled oxidative conditions (e.g., using H₂O₂ and acetic acid).

Chlorination : Introduce chlorine at the 2-position via reaction with POCl₃ or phthalyl chloride, yielding 2-chloro-5-methylpyridine .

Side-Chain Halogenation : Replace the methyl group with trichloromethoxy via radical-mediated chlorination (e.g., using Cl₂ gas under UV light or catalytic initiators) .

Purification : Column chromatography or recrystallization to isolate the final product.

Key factors include temperature control (50–100°C for chlorination) and catalyst selection (e.g., FeCl₃) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns. For example, the trichloromethoxy group’s electron-withdrawing effect downfield-shifts adjacent protons .

- 19F NMR (if applicable): Detects trifluoromethyl derivatives but may require adaptation for trichloromethoxy.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 231.91) and fragmentation patterns.

- IR Spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches .

Q. What are the primary reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Substitution : The 2-chloro group undergoes substitution with amines, thiols, or alkoxides. Reactivity is enhanced by the electron-withdrawing trichloromethoxy group .

- Electrophilic Aromatic Substitution : Limited due to deactivation by chlorine and trichloromethoxy groups. Directed metallation (e.g., LDA) may enable functionalization at the 4-position .

- Reductive Dechlorination : Catalytic hydrogenation (Pd/C, H₂) removes chlorine, forming 5-(trichloromethoxy)pyridine derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to improve chlorination efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCE) to stabilize intermediates.

- Reaction Monitoring : Employ in-situ FTIR or GC-MS to track side reactions (e.g., over-chlorination).

- Scale-Up Adjustments : For large batches, optimize mixing efficiency and heat dissipation to prevent exothermic runaway .

Q. How should contradictions in spectroscopic data be resolved when synthesizing derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to confirm regioselectivity.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dichlorinated byproducts) and adjust reaction stoichiometry .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Safety Protocols : Use closed-system reactors to handle volatile chlorinating agents (Cl₂, POCl₃).

- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields to prevent exposure to corrosive intermediates .

- Waste Management : Neutralize chlorinated waste with NaOH before disposal to minimize environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。